Anti-infective agent 1

Description

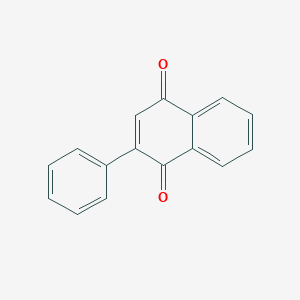

Structure

2D Structure

3D Structure

Properties

CAS No. |

2348-77-8 |

|---|---|

Molecular Formula |

C16H10O2 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-phenylnaphthalene-1,4-dione |

InChI |

InChI=1S/C16H10O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H |

InChI Key |

CIDYIYSNDAJNGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |

Other CAS No. |

2348-77-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Penicillin

This guide provides a comprehensive overview of the molecular mechanism of penicillin, a cornerstone of anti-infective therapy. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin belongs to the β-lactam class of antibiotics and exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] The primary target of penicillin is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4][5] These proteins are transpeptidases that catalyze the final step in the synthesis of peptidoglycan, a critical component that provides structural integrity to the bacterial cell wall.[6][7][8]

The key structural feature of penicillin is the four-membered β-lactam ring.[2] This ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. When penicillin enters the active site of a PBP, the β-lactam ring is cleaved, and a stable, covalent acyl-enzyme complex is formed with a serine residue in the PBP active site.[4][6] This irreversible binding inactivates the PBP, preventing it from cross-linking the peptidoglycan strands.[1][6] The inhibition of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][3] Penicillin is generally more effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, as opposed to Gram-negative bacteria, whose peptidoglycan layer is shielded by an outer membrane.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] It is a key quantitative measure of an antibiotic's potency. Below are representative MIC values for Penicillin G against common bacterial pathogens.

| Bacterial Species | Penicillin Susceptibility | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Susceptible | 0.4 - 24 | - | - |

| Streptococcus pneumoniae | Susceptible | ≤ 0.06 | - | - |

| Streptococcus pneumoniae | Intermediate Resistance | 0.12 - 1.0 | - | - |

| Streptococcus pneumoniae | Resistant | ≥ 2.0 | - | - |

Note: MIC values can vary depending on the specific strain and testing methodology. Data compiled from in vitro studies.[9][11]

Experimental Protocols: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antibiotic.[12][13]

Objective: To determine the minimum concentration of penicillin required to inhibit the growth of a specific bacterial strain.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Penicillin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator (37°C)

-

Plate reader (optional, for OD600 measurement)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a 2x working solution of penicillin in MHB.

-

Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

-

Add 100 µL of the 2x penicillin working solution to the first column of wells.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 100 µL from the last column of the dilution series.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 16-20 hours in a non-CO₂ incubator.[13]

-

-

Interpretation of Results:

References

- 1. news-medical.net [news-medical.net]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 5. Penicillin-binding protein - Proteopedia, life in 3D [proteopedia.org]

- 6. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hereditybio.in [hereditybio.in]

- 8. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. idexx.dk [idexx.dk]

- 11. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Discovery of a Novel Anti-Infective Agent

Title: Anti-infective Agent 1: A Novel Gyrase Inhibitor with Broad-Spectrum Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel synthetic compound identified as a potent inhibitor of bacterial DNA gyrase. The agent demonstrates significant broad-spectrum activity against a panel of clinically relevant Gram-positive and Gram-negative pathogens. Detailed methodologies for its synthesis, in vitro and in vivo characterization are provided, along with a summary of its pharmacokinetic profile. This guide is intended to serve as a technical resource for researchers in the field of anti-infective drug discovery.

Discovery of this compound

The discovery of this compound was the result of a target-based high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of bacterial DNA gyrase, a validated target for antibacterial therapy. The workflow for the discovery process is outlined below.

Figure 1: Discovery workflow for this compound.

The HTS campaign identified 2,142 initial hits, which were subsequently subjected to a series of validation and triaging steps. A promising scaffold was selected for a medicinal chemistry program focused on improving potency and drug-like properties. This lead optimization effort culminated in the synthesis of this compound, which exhibited a superior balance of antibacterial activity and pharmacokinetic properties.

Synthesis of this compound

This compound is synthesized via a four-step linear sequence starting from commercially available precursors.

Experimental Protocol: Chemical Synthesis

-

Step 1: Suzuki Coupling: To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in a 3:1 mixture of dioxane and water is added 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq). The reaction mixture is heated to 90°C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the coupled product.

-

Step 2: Nitration: The product from Step 1 (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C. Fuming nitric acid (1.1 eq) is added dropwise, and the reaction is stirred at 0°C for 2 hours. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford the nitrated intermediate.

-

Step 3: Reduction: The nitrated intermediate (1.0 eq) is dissolved in ethanol, and 10% Pd/C (0.1 eq by weight) is added. The mixture is hydrogenated under a balloon of H₂ gas at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the aniline derivative.

-

Step 4: Amide Coupling: The aniline derivative (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.5 eq) is added. Cyclopropanecarbonyl chloride (1.1 eq) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate, concentrated, and the final product, this compound, is purified by recrystallization from ethanol/hexanes.

Mechanism of Action

This compound targets the bacterial DNA gyrase (GyrA/GyrB) complex, a type II topoisomerase essential for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the agent stabilizes the cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.

Figure 2: Mechanism of action of this compound.

In Vitro Antibacterial Activity

The in vitro activity of this compound was evaluated against a panel of ESKAPE pathogens. The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as described below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 |

| Staphylococcus aureus (MRSA, USA300) | Gram-positive | 0.5 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.125 |

| Escherichia coli (ATCC 25922) | Gram-negative | 1 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 |

| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 4 |

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

In Vivo Efficacy: Murine Sepsis Model

The in vivo efficacy of this compound was assessed in a murine model of bacterial sepsis.

Table 2: Efficacy of this compound in a Murine Sepsis Model (MRSA USA300)

| Treatment Group (Dose, mg/kg, IV) | Survival Rate at 48h (%) | Bacterial Load in Spleen (log₁₀ CFU/g) |

| Vehicle (Saline) | 0 | 7.8 ± 0.4 |

| This compound (10) | 80 | 3.5 ± 0.6 |

| This compound (20) | 100 | 2.1 ± 0.3 |

| Vancomycin (10) | 100 | 2.4 ± 0.5 |

Experimental Protocol: Murine Sepsis Model

-

Animals: Female BALB/c mice (6-8 weeks old) are used.

-

Infection: Mice are infected via intraperitoneal (IP) injection with a lethal dose (approx. 1 x 10⁸ CFU/mouse) of MRSA strain USA300.

-

Treatment: One hour post-infection, mice are treated with a single intravenous (IV) dose of this compound, vehicle, or a comparator antibiotic (Vancomycin).

-

Monitoring: Survival is monitored for 48 hours.

-

Bacterial Load: For bacterial burden determination, a separate cohort of animals is euthanized at 24 hours post-infection. Spleens are harvested aseptically, homogenized, and serially diluted for plating on tryptic soy agar to determine CFU counts.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following a single intravenous administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg IV Dose)

| Parameter | Value |

| Half-life (t½) (h) | 4.2 |

| Volume of Distribution (Vd) (L/kg) | 1.8 |

| Clearance (CL) (L/h/kg) | 0.3 |

| Area Under the Curve (AUC₀-∞) (µg·h/mL) | 33.3 |

Experimental Protocol: Rat Pharmacokinetic Study

-

Animals: Male Sprague-Dawley rats with jugular vein cannulas are used.

-

Dosing: this compound is administered as a single 10 mg/kg bolus dose via the jugular vein cannula.

-

Sampling: Blood samples (approx. 0.2 mL) are collected at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.

-

Analysis: Plasma is separated by centrifugation. The concentration of this compound in plasma is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Modeling: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Conclusion

This compound is a promising novel antibacterial candidate with potent activity against a range of clinically important pathogens, including multidrug-resistant strains. Its mechanism of action via DNA gyrase inhibition, favorable in vitro profile, demonstrated in vivo efficacy, and acceptable pharmacokinetic properties warrant further investigation and development as a potential new therapy for bacterial infections.

"pharmacokinetics and pharmacodynamics of Anti-infective agent 1"

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Levofloxacin

Introduction

Levofloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is the optically active S-(-)-enantiomer of the racemic drug substance ofloxacin.[2][3] Approved by the U.S. FDA in 1996, levofloxacin is utilized for a variety of bacterial infections, including community-acquired pneumonia, nosocomial pneumonia, skin and skin structure infections, and urinary tract infections.[4] Its clinical efficacy is rooted in its favorable pharmacokinetic and pharmacodynamic profile, which allows for effective bacterial eradication.[5] This guide provides a detailed examination of the pharmacokinetic properties, pharmacodynamic characteristics, and the experimental methodologies used to evaluate Levofloxacin.

Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[2][6] The primary targets are DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria.[1][6]

-

Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a crucial step for the initiation of replication and transcription.[6] Levofloxacin binds to the enzyme-DNA complex, preventing the re-ligation of the DNA strands after nicking. This leads to the accumulation of double-strand breaks.[2][6]

-

Inhibition of Topoisomerase IV: Topoisomerase IV is critical for the separation (decatenation) of interlinked daughter chromosomes following DNA replication.[1][6] By inhibiting this enzyme, levofloxacin prevents the segregation of replicated DNA into daughter cells, thereby halting cell division.[1]

The formation of a ternary complex between levofloxacin, the enzyme, and the bacterial DNA traps the enzymes in a state where they are covalently linked to the DNA, ultimately leading to rapid, concentration-dependent bacterial cell death.[6][7]

Figure 1: Mechanism of Action of Levofloxacin.

Pharmacokinetics (PK)

The pharmacokinetics of levofloxacin are characterized by rapid oral absorption, wide distribution into body tissues, limited metabolism, and primary excretion via the kidneys.[4][8] Its pharmacokinetic properties are linear and predictable after single and multiple doses.[3][8]

Absorption

Levofloxacin is rapidly and almost completely absorbed after oral administration, with an absolute bioavailability of approximately 99%.[4][8] This allows for the interchangeable use of oral and intravenous formulations.[4] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours (Tmax) after oral dosing.[8][9]

Distribution

Levofloxacin exhibits extensive distribution into body tissues.[4] The volume of distribution (Vd) generally ranges from 74 to 112 L, indicating that drug concentrations in tissues and fluids are often higher than in plasma.[4] Plasma protein binding is moderate, ranging from 24% to 38%, primarily to albumin.[4]

Metabolism

Levofloxacin undergoes minimal metabolism in humans.[4][8] Less than 5% of an administered dose is recovered in the urine as the desmethyl and N-oxide metabolites, which have little pharmacological activity.[8]

Excretion

The primary route of elimination is renal, with approximately 87% of the dose excreted as unchanged drug in the urine.[4][8] The mean terminal plasma elimination half-life (t1/2) is approximately 6 to 8 hours in adults with normal renal function.[4][8] Total body clearance and renal clearance range from approximately 144 to 226 mL/min and 96 to 142 mL/min, respectively.[8]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for levofloxacin in healthy adults after single and multiple once-daily doses.

| Parameter | 500 mg Single Dose (Oral) | 500 mg Steady State (Oral) | 750 mg Steady State (Oral) | 750 mg Single Dose (IV) |

| Cmax (µg/mL) | ~5.2[3] | 5.7 ± 1.4[8] | 8.6 ± 1.9[8] | 14.94 ± 1.48[10] |

| Tmax (h) | 1 - 2[8] | 1.5[4] | ~1.5[4] | N/A (Infusion) |

| AUC (µg·h/mL) | 47.9 ± 6.8[8] | 47.9 ± 6.8[8] | N/A | 80.14 ± 12.55 (AUC₀₋∞)[10] |

| Bioavailability | ~99%[4][8] | ~99%[8] | ~99%[8] | 100% (Reference) |

| t1/2 (h) | 6 - 8[8] | 6 - 8[8] | 6 - 8[8] | 7.75 ± 0.59[10] |

| Vd (L) | 74 - 112[4] | 74 - 112[4] | 74 - 112[4] | 107.30 ± 20.73[10] |

| Total Clearance (mL/min) | 144 - 226[8] | 144 - 226[8] | 144 - 226[8] | ~159.7 (9.58 L/h)[10] |

| Renal Clearance (mL/min) | 96 - 142[8] | 96 - 142[8] | 96 - 142[8] | ~136.2 (8.17 L/h)[10] |

| Protein Binding | 24 - 38%[4] | 24 - 38%[4] | 24 - 38%[4] | 24 - 38%[4] |

Data presented as mean ± standard deviation where available.

Pharmacodynamics (PD)

The bactericidal activity of levofloxacin is concentration-dependent.[10] The clinical and microbiological efficacy is best predicted by specific pharmacokinetic/pharmacodynamic (PK/PD) indices. These indices relate the exposure of the drug to the susceptibility of the target pathogen, which is quantified by the Minimum Inhibitory Concentration (MIC).

Key PK/PD Indices

For fluoroquinolones, the two most important PK/PD indices for predicting efficacy are:

-

AUC/MIC ratio: The ratio of the 24-hour Area Under the Concentration-time curve to the MIC.

-

Cmax/MIC ratio: The ratio of the peak plasma concentration to the MIC.

Target PK/PD Values

Clinical success and bacterial eradication are associated with achieving certain target values for these indices.

| Pathogen Type | Target fAUC₀₋₂₄/MIC | Target Cmax/MIC |

| Gram-positive (e.g., S. pneumoniae) | >30-50[11][12] | ≥8[11] |

| Gram-negative (e.g., Enterobacteriaceae) | >87-100[11][12] | ≥8[11] |

fAUC refers to the AUC of the free, unbound fraction of the drug.

The relationship between drug exposure, pathogen susceptibility, and the probability of a successful clinical outcome is a cornerstone of dose optimization.

Figure 2: PK/PD Relationship for Levofloxacin.

Experimental Protocols

The determination of pharmacokinetic and pharmacodynamic parameters relies on validated and standardized laboratory procedures.

Pharmacokinetic Analysis: Drug Concentration Measurement

Quantification of levofloxacin in biological matrices (e.g., plasma, urine) is essential for PK studies.

-

High-Performance Liquid Chromatography (HPLC): This is a common method for determining levofloxacin concentrations.[13]

-

Sample Preparation: Plasma samples are collected from subjects at predefined time points after drug administration.[13] Proteins are typically precipitated using an organic solvent (e.g., acetonitrile). The supernatant is then separated for analysis.

-

Chromatographic Separation: The sample extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase (e.g., a mixture of buffer and organic solvent) is used to separate levofloxacin from other components.

-

Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum (λmax) of levofloxacin (e.g., 292 nm).[14]

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from samples with known concentrations of levofloxacin.[13]

-

-

UV-Vis Spectrophotometry: This method can be used for determining the concentration of levofloxacin in pharmaceutical dosage forms.[15]

-

Solvent Selection: A suitable solvent in which the drug is soluble and stable is chosen (e.g., 0.1M HCl).[15]

-

Standard Preparation: A stock solution of a levofloxacin reference standard is prepared. Serial dilutions are made to create a series of working standards.[15]

-

Measurement: The absorbance of each standard and the unknown sample is measured at the λmax.[15]

-

Analysis: A calibration curve is constructed by plotting absorbance versus concentration for the standards. The concentration of the unknown sample is calculated from the linear regression equation of this curve.[15]

-

Pharmacodynamic Analysis: Antimicrobial Susceptibility Testing (AST)

Determining the Minimum Inhibitory Concentration (MIC) is the foundation of pharmacodynamic assessment. Protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]

-

Broth Microdilution: This is a quantitative method to determine the MIC.[16]

-

Inoculum Preparation: A standardized suspension of the test bacterium (matching a 0.5 McFarland standard) is prepared.[16]

-

Serial Dilution: Two-fold serial dilutions of levofloxacin are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[13]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[13]

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.[16]

-

Interpretation: The MIC is defined as the lowest concentration of levofloxacin that completely inhibits visible bacterial growth.[16][17]

-

-

Gradient Diffusion (Etest/MIC Test Strip): This method uses a predefined antibiotic gradient on a plastic or paper strip.[16][18]

-

Plate Inoculation: A Mueller-Hinton Agar (MHA) plate is evenly inoculated with the standardized bacterial suspension.[16]

-

Strip Application: A levofloxacin MIC test strip is aseptically applied to the agar surface.[16][18] The antibiotic diffuses from the strip into the agar, creating a continuous concentration gradient.[18]

-

Incubation: The plate is incubated under the same conditions as the broth dilution method.[18]

-

Interpretation: An elliptical zone of inhibition forms. The MIC value (in µg/mL) is read at the point where the edge of the inhibition ellipse intersects the scale printed on the strip.[16][18]

-

Figure 3: General Experimental Workflows.

Conclusion

Levofloxacin possesses a well-defined and advantageous pharmacokinetic and pharmacodynamic profile. Its high bioavailability, extensive tissue distribution, and concentration-dependent bactericidal activity, guided by the AUC/MIC and Cmax/MIC ratios, form the basis of its effective use in treating a wide range of bacterial infections. A thorough understanding of these principles and the experimental methods used to derive them is critical for optimizing dosing regimens, ensuring clinical efficacy, and minimizing the development of antimicrobial resistance.

References

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]

- 3. scispace.com [scispace.com]

- 4. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 7. Pharmacokinetics and Pharmacodynamics of Levofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in Human Skin Blister Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Pharmacokinetics and pharmacodynamics of levofloxacin injection in healthy Chinese volunteers and dosing regimen optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Levofloxacin Pharmacokinetics and Serum Bactericidal Activities against Five Enterobacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of levofloxacin, norfloxacin, and moxifloxacin in pharmaceutical dosage form or individually using derivative UV spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 18. liofilchem.com [liofilchem.com]

An In-Depth Technical Guide to the In Vitro Antimicrobial Spectrum of Anti-infective Agent 1

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Anti-infective agent 1" is a placeholder. The following data represents a compilation from various sources for different compounds designated as anti-infective agents in the scientific literature. This guide is intended to provide a framework for understanding and presenting the in vitro antimicrobial spectrum of a novel anti-infective agent.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. The discovery and development of new anti-infective agents with novel mechanisms of action are therefore of paramount importance. A critical early step in the preclinical evaluation of a new antimicrobial candidate is the determination of its in vitro antimicrobial spectrum. This document provides a comprehensive overview of the methodologies used to assess the in vitro activity of "this compound" and summarizes the available data on its spectrum of activity against a range of microbial pathogens. Historically, various natural and synthetic compounds have been investigated for their anti-infective properties, including vitamin A and its derivatives, which were initially considered as anti-infective agents[1][2].

Data Presentation: In Vitro Antimicrobial Activity of Various Anti-infective Agents

The following tables summarize the Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) of different compounds referred to as "anti-infective agents" against a variety of microorganisms. It is crucial to note that these data are not for a single "this compound" but are compiled from different sources to illustrate how such data should be presented.

Table 1: Antibacterial Activity

| Microorganism | Strain | MIC (µg/mL) | Agent Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus (Methicillin-sensitive) | Clinical Strains | 8 (MIC₅₀), 16 (MIC₉₀) | Retinaldehyde[1][2] |

| Staphylococcus aureus (Methicillin-resistant) | Clinical Strains | 4 (MIC₅₀), 8 (MIC₉₀) | Retinaldehyde[1][2] |

| Streptococcus group B | Clinical Strains | 4 (MIC₅₀), 8 (MIC₉₀) | Retinaldehyde[1][2] |

| Enterococcus faecalis | Clinical Strains | 8 (MIC₅₀), 16 (MIC₉₀) | Retinaldehyde[1][2] |

| Staphylococcus aureus | ATCC | 0.00015 | 1.5-bis (3'-ethoxy-4'-hydroxyphenyl)-1-4-pentadiene-3-one[3] |

| Staphylococcus epidermidis | ATCC | 0.00015 | 1.5-bis (3'-ethoxy-4'-hydroxyphenyl)-1-4-pentadiene-3-one[3] |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC | 0.00015 | 1.5-bis (3'-ethoxy-4'-hydroxyphenyl)-1-4-pentadiene-3-one[3] |

| Salmonella typhi | ATCC | 0.00015 | 1.5-bis (3'-ethoxy-4'-hydroxyphenyl)-1-4-pentadiene-3-one[3] |

| Pseudomonas aeruginosa | Clinical Strains | ≥128 (MIC₅₀ & MIC₉₀) | Retinaldehyde[1][2] |

| Klebsiella pneumoniae | Clinical Strains | ≥128 (MIC₅₀ & MIC₉₀) | Retinaldehyde[1][2] |

| Mycobacteria | |||

| Mycobacterium smegmatis | N/A | 8 | This compound (compound 3a)[4] |

Table 2: Antifungal and Antiprotozoal Activity

| Microorganism | Strain | MIC/IC₅₀ (µg/mL) | Agent Reference |

| Fungi | |||

| Fungal Isolates (59 species) | Clinical | >100 to 1 | Loflucarban[5] |

| Protozoa | |||

| Plasmodium falciparum | N/A | 2.56 (IC₅₀) | This compound (compound 3a)[4] |

| Trypanosoma brucei rhodesiense | N/A | 0.014 (IC₅₀) | This compound (compound 3a)[4] |

Experimental Protocols

The determination of the in vitro antimicrobial spectrum of a compound relies on standardized and reproducible methods. The most common techniques are broth microdilution, agar dilution, and time-kill assays.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of "this compound" is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Twofold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[9]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[9] Control wells containing only the growth medium (negative control) and medium with the inoculum (positive control) are included.

-

Incubation: The plates are incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.[6][7]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[6][8] Growth is typically assessed by visual inspection for turbidity or by using a spectrophotometric plate reader.

Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[10][11] This technique involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

Protocol:

-

Preparation of Antimicrobial-Containing Agar Plates: A stock solution of "this compound" is prepared. A series of twofold dilutions of the agent are then incorporated into molten agar medium (e.g., Mueller-Hinton agar) and poured into petri dishes.

-

Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared, typically to a concentration of 10⁷ to 10⁸ CFU/mL.

-

Inoculation: A small, standardized volume of each microbial suspension is spotted onto the surface of the agar plates, including a control plate with no antimicrobial agent.

-

Incubation: The plates are incubated at an appropriate temperature and duration to allow for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the test organism on the agar surface.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.[12][13]

Protocol:

-

Preparation of Cultures: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Exposure to Antimicrobial Agent: "this compound" is added to the microbial suspension at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the agent is also included.

-

Time-Point Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Viable Cell Counting: The number of viable microorganisms in each aliquot is determined by serial dilution and plating onto agar plates. The plates are incubated, and the resulting colonies are counted to determine the CFU/mL.

-

Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum, while a bacteriostatic effect is characterized by the inhibition of further growth without a significant reduction in the viable count.[13]

Mandatory Visualizations

Experimental Workflow for Broth Microdilution

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationships in Antimicrobial Spectrum Classification

Caption: Conceptual diagram illustrating the classification of an antimicrobial agent's spectrum of activity.

References

- 1. karger.com [karger.com]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. targetmol.com [targetmol.com]

- 5. Loflucarban | 790-69-2 | Benchchem [benchchem.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. woah.org [woah.org]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

The Core Structure-Activity Relationship of Penicillin: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structural modifications of the penicillin nucleus and their impact on antibacterial efficacy, chemical stability, and resistance to enzymatic degradation.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of penicillin, a cornerstone of anti-infective therapy. Aimed at researchers, scientists, and drug development professionals, this document delves into the critical structural features of the penicillin molecule, detailing how targeted modifications influence its antibacterial spectrum, potency, and pharmacokinetic properties. Through a combination of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide serves as a crucial resource for the rational design of novel β-lactam antibiotics.

The Penicillin Core and its Essential Moieties

The fundamental structure of all penicillins consists of a thiazolidine ring fused to a β-lactam ring, collectively known as the penam nucleus or 6-aminopenicillanic acid (6-APA).[1] This core structure possesses several key features that are indispensable for its antibacterial activity. The strained four-membered β-lactam ring is the lynchpin of penicillin's mechanism of action, acting as an irreversible inhibitor of bacterial transpeptidases, enzymes crucial for cell wall synthesis.[2][3]

The general structure of penicillin is characterized by:

-

A fused β-lactam and thiazolidine ring system.[1]

-

A free carboxyl group at position 3.

-

An acylamino side chain at position 6.

Modifications at these key positions have led to the development of a wide array of semi-synthetic penicillins with tailored properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the impact of structural modifications on the antibacterial activity of penicillin analogs, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater potency.

Table 1: Influence of Acyl Side Chain Modifications on Activity Against Staphylococcus aureus

| Penicillin Analog | R Group (Acyl Side Chain) | MIC (µg/mL) vs. Penicillin-Susceptible S. aureus | MIC (µg/mL) vs. Penicillin-Resistant (β-lactamase producing) S. aureus | Key SAR Observation |

| Penicillin G | Benzyl | 0.015 - 0.1 | >128 | Baseline activity, but highly susceptible to β-lactamase degradation. |

| Penicillin V | Phenoxymethyl | 0.03 - 0.12 | >128 | Increased acid stability allowing for oral administration, but still β-lactamase susceptible. |

| Methicillin | 2,6-Dimethoxyphenyl | 1.5 - 3.1 | 1.5 - 6.2 | Bulky side chain provides steric hindrance, conferring resistance to staphylococcal β-lactamase.[3] |

| Oxacillin | 5-Methyl-3-phenyl-4-isoxazolyl | 0.25 - 0.5 | 0.5 - 2.0 | Electron-withdrawing isoxazolyl ring enhances acid stability and β-lactamase resistance.[3] |

| Ampicillin | D-α-Aminobenzyl | 0.06 - 0.12 | >128 | Amino group enhances activity against Gram-negative bacteria but does not confer β-lactamase resistance. |

| Amoxicillin | D-α-Amino-p-hydroxybenzyl | 0.12 - 0.25 | >128 | Similar to ampicillin with improved oral absorption. |

Table 2: Influence of Acyl Side Chain Modifications on Activity Against Gram-Negative Bacteria

| Penicillin Analog | R Group (Acyl Side Chain) | MIC (µg/mL) vs. Escherichia coli | MIC (µg/mL) vs. Pseudomonas aeruginosa | Key SAR Observation |

| Penicillin G | Benzyl | 8 - 64 | >512 | Poor activity against most Gram-negative bacteria due to inability to penetrate the outer membrane. |

| Ampicillin | D-α-Aminobenzyl | 2 - 8 | >512 | The polar amino group improves penetration through porin channels of Gram-negative bacteria.[4] |

| Carbenicillin | α-Carboxybenzyl | 4 - 16 | 32 - 128 | The acidic carboxyl group further enhances activity against Gram-negative organisms, including P. aeruginosa. |

| Ticarcillin | α-Carboxy-3-thienylmethyl | 2 - 8 | 16 - 64 | Thienyl group modification improves activity over carbenicillin. |

| Piperacillin | (2,3-dioxo-1-piperazinecarboxamido) | 1 - 4 | 4 - 16 | The ureido side chain provides broad-spectrum activity, including enhanced potency against P. aeruginosa and Klebsiella species.[5] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis.[2] The mechanism can be summarized as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillins are structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor. This allows them to bind to the active site of PBPs, which are the transpeptidases that catalyze the cross-linking of peptidoglycan chains.[2]

-

Acylation of PBPs: The strained β-lactam ring of penicillin undergoes nucleophilic attack by a serine residue in the active site of the PBP. This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the formation of peptide cross-links in the peptidoglycan, weakening the cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell swelling and rupture.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the penicillin analog

-

Sterile diluent (e.g., saline or PBS)

-

Multichannel pipette

Procedure:

-

Preparation of Antibiotic Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the penicillin stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

Inoculum Preparation: a. From a fresh culture, suspend several colonies in sterile saline. b. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: a. Inoculate each well (except for a sterility control well) with 100 µL of the final bacterial inoculum.

-

Incubation: a. Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

Interpretation: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion

This qualitative method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Antibiotic disks of known concentration

-

Forceps

-

Ruler or caliper

Procedure:

-

Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Squeeze out excess fluid against the side of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Application of Antibiotic Disks: a. Using sterile forceps, place the antibiotic disks onto the surface of the inoculated agar. b. Gently press each disk to ensure complete contact with the agar.

-

Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Interpretation: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. b. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

General Procedure for the Synthesis of Semi-Synthetic Penicillins

The synthesis of most semi-synthetic penicillins involves the acylation of 6-aminopenicillanic acid (6-APA) with a desired acyl chloride.

Example: Synthesis of Ampicillin

-

Preparation of the Acyl Chloride: The side chain, D-phenylglycine, is first protected and then converted to its acyl chloride derivative.

-

Acylation Reaction: 6-APA is dissolved in a suitable solvent (e.g., a mixture of water and acetone) and the pH is adjusted. The acyl chloride of the protected D-phenylglycine is then added slowly with stirring, while maintaining a constant pH.

-

Deprotection: The protecting group on the amino function of the side chain is removed.

-

Isolation and Purification: The resulting ampicillin is isolated by precipitation and purified by recrystallization.

Conclusion

The structure-activity relationship of penicillin is a well-established field that continues to provide valuable insights for the development of new anti-infective agents. The core penam nucleus is essential for activity, while modifications to the acyl side chain are critical for modulating the antibacterial spectrum, conferring resistance to β-lactamases, and improving pharmacokinetic properties. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to overcome the challenges of antimicrobial resistance.

References

Molecular Target Identification for Anti-infective Agent 1: A Technical Guide

Abstract: The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents with new mechanisms of action. A critical step in the development of such agents is the identification and validation of their molecular targets. This technical guide provides an in-depth overview of contemporary strategies for the molecular target deconvolution of novel anti-infective compounds, using the hypothetical "Anti-infective agent 1" as a case study. We present detailed experimental protocols for key biochemical and biophysical assays, frameworks for data analysis and target prioritization, and visual representations of experimental workflows and relevant biological pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-infective therapies.

Introduction

The escalating threat of multidrug-resistant pathogens presents a formidable challenge to global health. The discovery of new anti-infective agents is paramount, and a thorough understanding of their mechanism of action is crucial for their development and optimization.[1] The process of identifying the specific molecular target of a bioactive compound, often referred to as target deconvolution, is a pivotal stage in the drug discovery pipeline.[2][3] Elucidating the molecular target can accelerate the optimization of lead compounds, help predict and mitigate off-target effects and potential toxicities, and provide insights into mechanisms of resistance.[2]

This guide outlines a multi-pronged approach to the identification of the molecular target for a novel antibacterial compound, "this compound." This agent has demonstrated significant in vitro activity against a panel of Gram-positive bacteria. We will explore a logical workflow encompassing biochemical, biophysical, and computational methods to identify and validate its cellular target(s).

This compound: A potent and selective antiprotozoal and antimycobacterial agent. It exhibits antiparasitic activity against P. falciparum (IC50 = 10.95 µM) and T. brucei rhodesiense (IC50 = 0.06 µM), and antimycobacterial activity against Mycobacterium smegmatis (MIC = 8 µg/mL).

Overview of Target Identification Strategies

The identification of a drug's molecular target can be approached through several complementary strategies. These can be broadly categorized as follows:

-

Biochemical Approaches: These methods rely on the physical interaction between the small molecule and its protein target. Affinity-based pull-down techniques are a cornerstone of this approach, aiming to physically isolate the target protein from a complex cellular mixture.[4][5]

-

Biophysical Approaches: These label-free methods detect changes in the physical properties of a target protein upon ligand binding. Techniques like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are powerful tools for confirming direct target engagement in a cellular context.[6][7]

-

Genetic and Genomic Approaches: These methods identify the target by observing the genetic consequences of its interaction with the drug. This can involve analyzing resistant mutants or screening genomic libraries to find genes that, when overexpressed or deleted, confer resistance or sensitivity to the compound.[2]

-

Computational Approaches: In silico methods use computational algorithms to predict potential targets based on the chemical structure of the compound, its phenotypic effects, or by docking the molecule into protein structures.[8]

A robust target identification workflow often integrates multiple methods to generate and then validate hypotheses.

Experimental Workflow for Target Identification

The process of identifying a molecular target is a systematic progression from a bioactive "hit" to a validated target. The following workflow illustrates a typical multi-step approach.

Detailed Experimental Protocols

This section provides detailed protocols for key experiments in the target identification workflow.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique uses an immobilized version of the bioactive compound to "fish" for its binding partners in a cell lysate.[9]

Protocol:

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amine or carboxyl group).

-

Crucially, verify that the synthesized probe retains the antibacterial activity of the parent compound using a Minimum Inhibitory Concentration (MIC) assay.

-

-

Immobilization:

-

Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose) following the manufacturer's protocol.

-

Prepare a control matrix using beads derivatized with an inactive analogue or just the linker to identify non-specific binders.

-

-

Lysate Preparation:

-

Culture the target bacteria (e.g., Staphylococcus aureus) to mid-log phase.

-

Harvest cells and lyse them using mechanical disruption (e.g., bead beating or sonication) in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Pulldown:

-

Pre-clear the lysate by incubating it with the control matrix for 1 hour at 4°C to minimize non-specific binding.

-

Incubate the pre-cleared lysate with the this compound-immobilized beads and control beads separately for 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads using a competitive elution with a high concentration of the free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

-

Mass Spectrometry:

-

Excise unique protein bands from the gel that are present in the active compound pulldown but absent or significantly reduced in the control.

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the mass spectrometry data against a relevant protein database.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[10] It is based on the principle that a protein's thermal stability increases upon ligand binding.[7]

Protocol:

-

Cell Treatment:

-

Culture target bacteria and treat them with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

-

-

Heating Step:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments.

-

Cool the samples to room temperature.

-

-

Lysis and Separation:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

-

Protein Detection:

-

Collect the supernatant and normalize the protein concentration.

-

Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another suitable protein detection method like an AlphaScreen® assay.[10]

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and drug-treated samples.

-

A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

-

Data Presentation and Interpretation

Quantitative data from target identification experiments should be summarized for clarity and comparison.

Table 1: Hypothetical AC-MS Results for this compound

| Rank | Protein ID | Protein Name | Spectral Counts (Agent 1) | Spectral Counts (Control) | Fold Enrichment | Function |

| 1 | P0A0A9 | Penicillin-binding protein 2 | 152 | 3 | 50.7 | Peptidoglycan synthesis |

| 2 | P60438 | MurG glycosyltransferase | 128 | 5 | 25.6 | Peptidoglycan synthesis |

| 3 | P0A7S4 | DNA gyrase subunit A | 89 | 4 | 22.3 | DNA replication |

| 4 | P0A9P6 | Elongation factor Tu | 210 | 185 | 1.1 | Protein synthesis |

| 5 | P0A7Z4 | ATP synthase subunit alpha | 175 | 160 | 1.1 | Energy metabolism |

Proteins with high fold enrichment are considered high-priority candidates.

Table 2: Hypothetical CETSA Data for PBP2 with this compound

| Temperature (°C) | % Soluble PBP2 (Vehicle) | % Soluble PBP2 (Agent 1) |

| 45 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 75 | 92 |

| 60 | 48 (Tm) | 81 |

| 65 | 20 | 65 (Tm) |

| 70 | 5 | 35 |

Tm = Melting Temperature, the temperature at which 50% of the protein is denatured. The shift in Tm from 60°C to 65°C indicates stabilization of PBP2 by this compound.

Potential Target Pathway: Bacterial Cell Wall Synthesis

Based on the hypothetical data above, a primary target for this compound appears to be involved in peptidoglycan (cell wall) synthesis.[11][12] This is a well-established and attractive target for antibacterial drugs because the pathway is essential for bacteria and absent in humans.[12] Penicillins, for example, act by inhibiting penicillin-binding proteins (PBPs) which are responsible for the final cross-linking step of peptidoglycan synthesis.[13]

The synthesis of the bacterial cell wall is a multi-stage process that begins in the cytoplasm and is completed on the outer surface of the cell membrane.[14][15]

Target Prioritization Framework

After generating a list of putative targets, a systematic prioritization is necessary to focus resources on the most promising candidates.

Key criteria for prioritizing a potential target include:

-

Essentiality: The target should be crucial for the pathogen's growth or survival.

-

Selectivity: The target should be absent or significantly different in humans to minimize toxicity.

-

Druggability: The target should have a binding site that can be modulated by a small molecule.

-

Conservation: The target should be present across a broad spectrum of relevant pathogens.

-

Low Resistance Potential: The target should be less prone to mutations that confer resistance.[16]

Conclusion

The identification of the molecular target of a novel anti-infective agent is a complex but essential undertaking in modern drug discovery. A combination of affinity-based proteomics, biophysical validation assays, and genetic approaches provides a powerful and robust strategy for target deconvolution. By systematically generating and testing hypotheses, as demonstrated in this guide for the hypothetical "this compound," researchers can confidently identify and validate the mechanism of action of new antibacterial candidates. This foundational knowledge is critical for advancing new therapies to combat the growing threat of antimicrobial resistance.

References

- 1. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 13. Penicillin - Wikipedia [en.wikipedia.org]

- 14. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Appropriate Targets for Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Resistance Potential of Anti-infective Agent 1 (Lefamulin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antimicrobial resistance necessitates the development of novel anti-infective agents with unique mechanisms of action. Anti-infective Agent 1, modeled on the pleuromutilin antibiotic Lefamulin, represents a promising therapeutic option. This document provides a comprehensive technical overview of its mechanism of action, in vitro activity, and potential for antimicrobial resistance. Key findings indicate that resistance to this agent develops infrequently through specific target site modifications, and its unique mechanism limits cross-resistance with other antibiotic classes. This guide summarizes critical data, details relevant experimental protocols, and visualizes key pathways to inform further research and development.

Mechanism of Action

This compound is a protein synthesis inhibitor. It binds with high affinity to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[1][2][3] The binding occurs at a unique site, interacting with both the A-site and P-site, which physically obstructs the correct positioning of transfer RNA (tRNA).[4][5] This action prevents the formation of peptide bonds, thereby halting protein elongation and inhibiting bacterial growth.[5][6] The agent's tricyclic core and a C14 side chain extension create an "induced-fit" mechanism that closes the binding pocket, resulting in a tight and stable interaction with the ribosome.[4] This distinct mechanism is responsible for the low probability of cross-resistance with other ribosome-targeting antibiotics like macrolides, lincosamides, and oxazolidinones.[6][7]

In Vitro Activity and Resistance Potential

This compound demonstrates potent in vitro activity against a broad spectrum of pathogens commonly associated with community-acquired bacterial pneumonia (CABP), including strains resistant to other antimicrobial classes.[3][8][9] Resistance due to spontaneous mutation has been observed to be infrequent.[1]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) values highlight the agent's potency against key respiratory pathogens. Data is summarized from large surveillance programs.

Table 1: In Vitro Activity of this compound (Lefamulin) against Common Respiratory Pathogens

| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (at ≤1 µg/mL) | Data Source(s) |

|---|---|---|---|---|

| Streptococcus pneumoniae (all) | 0.06 | 0.12 | 100% | [10][11] |

| S. pneumoniae (Multidrug-Resistant) | 0.06 | 0.12 | 100% | [10][11][12] |

| Staphylococcus aureus (all) | 0.06 | 0.12 | 99.8% | [10][11] |

| S. aureus (MRSA) | 0.06 | 0.12 | 99.6% | [9][10][11] |

| Haemophilus influenzae | 0.5 | 1 | 93.8% | [10][11] |

| Mycoplasma pneumoniae (Macrolide-Resistant) | 0.002 | 0.002 | 100% (at ≤0.008 µg/mL) |[13] |

Known Mechanisms of Resistance

While infrequent, resistance to pleuromutilins can emerge through several mechanisms, primarily involving modification of the drug target or ribosomal protection.[1][14]

-

Target Site Mutations: Point mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can alter the binding pocket structure.[4][8] Mutations in Domain V of the 23S rRNA have also been identified as a potential source of resistance.[8]

-

Ribosomal Modification: The Cfr methyltransferase can modify an adenine residue in the 23S rRNA at the drug-binding site, conferring resistance.[1][4] This mechanism has the potential to mediate cross-resistance to other antibiotic classes that bind nearby, including phenicols, lincosamides, oxazolidinones, and streptogramin A.[1][14]

-

Ribosomal Protection: ATP-binding cassette (ABC-F) proteins can bind to the ribosome and dislodge the drug, effectively protecting the translational machinery.[4][14]

-

Efflux Pumps: In Gram-negative bacteria such as Enterobacterales, intrinsic resistance is often mediated by efflux pumps like the AcrAB-TolC system, which actively remove the drug from the cell.[8][15]

Experimental Protocols

Standardized methodologies are crucial for assessing the antimicrobial resistance potential of new agents. The following protocols outline key in vitro experiments.

Protocol: Antimicrobial Susceptibility Testing (AST)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

-

Preparation of Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, equivalent to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microdilution Plates:

-

Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range is 0.008 to 16 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the organism.[2]

-

Protocol: Spontaneous Resistance Frequency Determination

This protocol quantifies the rate at which spontaneous mutations conferring resistance arise.

-

Preparation of High-Density Inoculum:

-

Grow a culture of the test organism to the late logarithmic or early stationary phase.

-

Concentrate the cells by centrifugation and resuspend them in a small volume of saline or broth to achieve a high density (e.g., ≥10¹⁰ CFU/mL).

-

Perform a viable cell count (CFU/mL) of the concentrated inoculum by plating serial dilutions on non-selective agar.

-

-

Selection of Mutants:

-

Plate the high-density inoculum onto agar plates containing this compound at concentrations of 4x, 8x, and 16x the baseline MIC for the organism.

-

-

Incubation and Enumeration:

-

Incubate the plates at 35°C ± 2°C for 48-72 hours.

-

Count the number of colonies that appear on the antibiotic-containing plates. These are the spontaneous resistant mutants.

-

-

Calculation of Frequency:

-

Calculate the resistance frequency by dividing the number of resistant mutants by the total number of viable cells in the initial inoculum.

-

Visualization of Experimental Workflow

The process of identifying and characterizing resistance mechanisms follows a structured workflow, from initial selection to genetic confirmation.

Conclusion

This compound (Lefamulin) exhibits potent activity against key respiratory pathogens, including many multidrug-resistant strains.[10][11] Its novel mechanism of action at the bacterial ribosome results in a low frequency of spontaneous resistance and minimal cross-resistance with other antibiotic classes.[1][16] The primary mechanisms of resistance involve specific mutations in ribosomal protein genes or 23S rRNA, or enzymatic modification of the ribosomal target.[1][4][8] Continuous surveillance and further investigation into these resistance mechanisms are essential to preserve the long-term clinical utility of this important new class of anti-infective agents.

References

- 1. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijbcp.com [ijbcp.com]

- 4. Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lefamulin | C28H45NO5S | CID 58076382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]

- 7. Efficacy of Lefamulin for Community-Acquired Bacterial Pneumonia (CABP) Patients: Pooled Analysis of the Lefamulin Evaluation Against Pneumonia (LEAP) 1, LEAP 2 and LEAP China Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Utility of Lefamulin: If Not Now, When? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Activities of Lefamulin and Other Antimicrobial Agents against Macrolide-Susceptible and Macrolide-Resistant Mycoplasma pneumoniae from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lefamulin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 15. researchgate.net [researchgate.net]

- 16. Lefamulin: a promising new pleuromutilin antibiotic in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Toxicological Profile of Anti-infective Agent 1 (AIA-1)

An in-depth technical guide on the early-stage toxicological profile of Anti-infective agent 1.

Introduction

This compound (AIA-1) is a novel synthetic small molecule currently under investigation for its potent activity against multidrug-resistant Gram-positive bacteria. This document provides a comprehensive overview of the early-stage, non-clinical toxicological assessment of AIA-1. The data presented herein aims to characterize the preliminary safety profile of the compound and guide further development. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

In Vitro Cytotoxicity Assessment

The potential for AIA-1 to induce cell death was evaluated across multiple human cell lines to assess its general cellular toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cell lines (HepG2, HEK293, and THP-1) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Cells were seeded into 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with AIA-1 at concentrations ranging from 0.1 µM to 100 µM for 48 hours.

-

MTT Incubation: Following treatment, the media was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates were then incubated for 4 hours.

-

Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis of the dose-response curve.

Data Summary: In Vitro Cytotoxicity

| Cell Line | Description | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | 48.5 |

| HEK293 | Human Embryonic Kidney | > 100 |

| THP-1 | Human Monocytic Leukemia | 75.2 |

The data suggests that AIA-1 exhibits moderate cytotoxicity towards the hepatic cell line HepG2, while its toxicity is significantly lower in kidney and monocytic cell lines at the tested concentrations.

Genotoxicity Assessment

The genotoxic potential of AIA-1 was investigated to determine its capacity to induce genetic mutations or chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

Experimental Protocol:

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.

-

Metabolic Activation: The assay was performed both in the presence and absence of a rat liver S9 fraction for metabolic activation.

-

Exposure: AIA-1 was tested at five concentrations (1, 5, 25, 50, and 100 µ g/plate ).

-

Incubation: The test compound, bacterial culture, and S9 mix (if applicable) were combined in top agar and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48 hours.

-

Evaluation: The number of revertant colonies per plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background (solvent control) count.

Data Summary: Ames Test

| Bacterial Strain | Metabolic Activation (S9) | Result |

| TA98 | - / + | Negative |

| TA100 | - / + | Negative |

| TA1535 | - / + | Negative |

| TA1537 | - / + | Negative |

| WP2 uvrA | - / + | Negative |

AIA-1 did not induce an increase in revertant colonies in any of the tested strains, with or without metabolic activation, indicating a lack of mutagenic potential in this assay.

In Vivo Acute Toxicity

A single-dose acute toxicity study was conducted in a rodent model to determine the potential for acute systemic toxicity.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Model: Female Sprague-Dawley rats (8-10 weeks old) were used.

-

Dosing: A single limit dose of 2000 mg/kg of AIA-1 was administered via oral gavage.

-

Observation: Animals were observed for clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dose, and daily thereafter for 14 days. Body weight was recorded weekly.

-

Endpoint: The primary endpoint was mortality within the 14-day observation period. At the end of the study, surviving animals were euthanized and subjected to a gross necropsy.

Data Summary: Acute Oral Toxicity

| Species | Route | LD50 (mg/kg) | Clinical Signs |

| Rat | Oral | > 2000 | No mortality or significant clinical signs of toxicity observed. |

Based on the Globally Harmonized System (GHS), AIA-1 is classified as Category 5 or unclassified, indicating low acute toxicity via the oral route.

Safety Pharmacology

Core safety pharmacology studies were conducted to assess the effects of AIA-1 on vital organ systems.

Cardiovascular Safety: hERG Assay

Experimental Protocol:

-

System: A whole-cell patch-clamp electrophysiology assay was performed using HEK293 cells stably expressing the hERG potassium channel.

-

Procedure: The hERG current was recorded at room temperature. Cells were exposed to vehicle, a positive control (E-4031), and AIA-1 at four concentrations (0.1, 1, 10, and 30 µM).

-

Analysis: The inhibition of the hERG tail current was measured, and the IC50 value was determined.

Data Summary: hERG Channel Inhibition

| Assay | Endpoint | IC50 (µM) |

| hERG Patch-Clamp | % Inhibition of K+ Current | 32.7 |

The IC50 value for hERG inhibition is more than 30-fold greater than the projected therapeutic plasma concentration, suggesting a low risk for QT prolongation at clinically relevant doses.

Hypothetical Mechanism of Hepatotoxicity

While AIA-1 demonstrated a favorable profile, the moderate cytotoxicity in HepG2 cells warrants further investigation. A hypothesized pathway involves the induction of mitochondrial stress.

This proposed mechanism suggests that AIA-1 may accumulate in mitochondria, leading to an increase in reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential. This triggers the intrinsic apoptotic cascade via the activation of caspase-9 and caspase-3, ultimately leading to programmed cell death.

Conclusion and Future Directions

The early-stage toxicological evaluation of AIA-1 indicates a generally favorable safety profile. The compound is non-mutagenic, exhibits low acute oral toxicity, and has a sufficient safety margin for cardiovascular risk. The observed in vitro cytotoxicity in hepatic cells is a key area for further investigation and will be monitored closely in repeat-dose toxicity studies. These initial findings support the continued development of AIA-1 as a promising anti-infective agent.

Methodological & Application

"protocol for in vitro susceptibility testing of Anti-infective agent 1"

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro susceptibility testing is a cornerstone of antimicrobial drug development and clinical microbiology.[1][2][3] It provides essential data on the potency of a new or existing anti-infective agent against a spectrum of clinically relevant microorganisms.[1] This information is critical for establishing the agent's spectrum of activity, monitoring for the development of resistance, and guiding therapeutic choices.[1][4] This document provides detailed protocols for three common methods for determining the in vitro susceptibility of microorganisms to "Anti-infective Agent 1": Broth Microdilution, Disk Diffusion, and Agar Dilution. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

Key Concepts

The primary endpoint of these assays is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10][11][12][13] A lower MIC value indicates greater potency of the anti-infective agent.[8]

Data Presentation

Quantitative results from susceptibility testing should be summarized in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for presenting MIC data for this compound against a panel of bacterial isolates.